(1R,3R,alphaR)-Cyfluthrin
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Overview
Description
(1R,3R,alphaR)-Cyfluthrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high efficacy and low mammalian toxicity, making it a popular choice for pest management. The compound is a chiral molecule, meaning it has non-superimposable mirror images, which can affect its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,alphaR)-Cyfluthrin involves several steps, starting with the preparation of the key intermediate, cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate. This intermediate is then subjected to a series of reactions, including esterification and cyclopropanation, to yield the final product. The reaction conditions typically involve the use of strong bases and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,alphaR)-Cyfluthrin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can break down the compound into simpler molecules.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various metabolites and degradation products, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
(1R,3R,alphaR)-Cyfluthrin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of pyrethroid insecticides.
Biology: Research focuses on its effects on non-target organisms, including beneficial insects and aquatic life.
Medicine: Studies investigate its potential effects on human health, particularly in terms of neurotoxicity.
Industry: It is used in the development of new formulations and delivery systems for pest control.
Mechanism of Action
(1R,3R,alphaR)-Cyfluthrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged channel opening and continuous nerve firing. This leads to paralysis and eventual death of the insect. The compound’s selectivity for insect sodium channels over mammalian channels accounts for its low toxicity to humans and other mammals.
Comparison with Similar Compounds
Similar Compounds
- Permethrin
- Deltamethrin
- Lambda-cyhalothrin
Comparison
(1R,3R,alphaR)-Cyfluthrin is unique in its high potency and low mammalian toxicity compared to other pyrethroids. It also has a broader spectrum of activity, making it effective against a wider range of pests. Additionally, its chiral nature can result in different biological activities for each enantiomer, providing opportunities for selective pest control.
Properties
CAS No. |
86560-92-1 |
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Molecular Formula |
C22H18Cl2FNO3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20-/m1/s1 |
InChI Key |
QQODLKZGRKWIFG-MOXGXCLJSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
86560-93-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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